molecular formula C9H9ClO2 B1351253 Methyl 3-Chloro-4-methylbenzoate CAS No. 56525-63-4

Methyl 3-Chloro-4-methylbenzoate

Cat. No.: B1351253
CAS No.: 56525-63-4
M. Wt: 184.62 g/mol
InChI Key: KTFQDZCNPGFKAH-UHFFFAOYSA-N
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Description

Methyl 3-Chloro-4-methylbenzoate is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with a chlorine atom at the third position and a methyl group at the fourth position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-Chloro-4-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 3-chloro-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. Another method includes the reaction of 3-chloro-4-methylbenzoyl chloride with methanol .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions typically include elevated temperatures and pressures to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-Chloro-4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-Chloro-4-methylbenzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Methyl 3-Chloro-4-methylbenzoate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The chlorine and methyl groups on the benzene ring contribute to its binding affinity and specificity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 3-Chloro-4-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its reactivity and applications differ from other isomers, making it valuable in specific synthetic and research contexts .

Biological Activity

Methyl 3-Chloro-4-methylbenzoate (CAS Number: 56525-63-4) is an organic compound characterized by its molecular formula C9H9ClO2C_9H_9ClO_2 and a molecular weight of approximately 184.62 g/mol. Despite its structural significance, there is a notable lack of specific scientific literature detailing its biological activity. This article aims to summarize the available information regarding its properties, potential biological interactions, and implications for further research.

Chemical Structure and Properties

This compound features a chlorinated aromatic ring with a methyl ester functional group. The compound appears as a white to off-white solid or waxy substance. Its structure is defined by:

  • Chloromethyl group at the 3-position
  • Methyl group at the 4-position

These substituents may influence the compound's reactivity and interactions in biological systems.

PropertyValue
Molecular FormulaC₉H₉ClO₂
Molecular Weight184.62 g/mol
Boiling Point107 °C
Freezing Point28 °C
Purity≥98% (by GC)

Lack of Specific Data

As of now, there are no comprehensive studies published that elucidate the biological mechanisms or activities associated with this compound. Some preliminary observations suggest that compounds with similar structures often exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential endocrine-disrupting properties. However, direct evidence for this compound remains elusive .

Potential Interactions and Toxicological Considerations

Given its structural characteristics, this compound may interact with biological systems in ways similar to other chloro-aromatic compounds. These interactions could include:

  • Nucleophilic substitution reactions : The presence of both chlorine and methyl groups may enhance electrophilic character, potentially leading to various chemical reactions in biological contexts.
  • Toxicological effects : As with many chlorinated compounds, there may be concerns regarding toxicity and environmental impact. Handling precautions are advised due to potential irritant properties .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
Methyl 3-ChlorobenzoateC₈H₇ClO₂Lacks the methyl group at the 4-position
Methyl 4-MethylbenzoateC₉H₁₀O₂No chlorine substituent; only methyl groups
Isopropyl 3-Chloro-4-methylbenzoateC₁₁H₁₃ClO₂Isopropyl group instead of methyl
Methyl 3-BromobenzoateC₈H₈BrO₂Bromine substituent instead of chlorine

This table illustrates that while this compound has unique features due to its combination of chlorine and methyl groups, further studies are necessary to ascertain its specific biological roles and activities.

Future Research Directions

Given the current gaps in knowledge regarding this compound's biological activity, future research could focus on:

  • In vitro Studies : Conducting assays to explore potential cytotoxicity, antimicrobial activity, or endocrine disruption.
  • In vivo Studies : Investigating metabolic pathways and toxicological effects in model organisms.
  • Mechanistic Studies : Elucidating the biochemical pathways affected by this compound through high-throughput screening methods.

Q & A

Q. Basic Synthesis: What are the standard synthetic routes for Methyl 3-Chloro-4-methylbenzoate?

Basic Question
The compound is typically synthesized via esterification of 3-chloro-4-methylbenzoic acid with methanol under acidic catalysis. A common method involves:

  • Reagents : Thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) as catalysts.
  • Conditions : Reflux at 60–80°C for 6–12 hours .
  • Workup : Neutralization with NaHCO₃, followed by solvent evaporation and recrystallization.

For chlorinated precursors, chlorination of 4-methylbenzoic acid derivatives using Cl₂ gas with FeCl₃ as a catalyst (30–50°C, 1–3 atm) is a viable route .

Q. Advanced Synthesis: How can reaction conditions be optimized to minimize by-products like 4-chloro isomers?

Advanced Question
By-product formation often arises from incomplete regioselectivity during chlorination. Strategies include:

  • Catalyst tuning : Substituting FeCl₃ with AlCl₃ or using iodine to direct chlorination .
  • Temperature control : Lower temperatures (e.g., 25°C) reduce side reactions.
  • In situ monitoring : Use GC-MS or HPLC to track intermediates and adjust stoichiometry dynamically .

Q. Basic Characterization: What spectroscopic methods confirm the structure of this compound?

Basic Question

  • ¹H NMR : Aromatic protons appear as a multiplet (δ 7.2–8.1 ppm), with a singlet for the methyl ester (δ 3.9 ppm) and methyl group (δ 2.4 ppm) .
  • IR : C=O ester stretch at ~1720 cm⁻¹ and C-Cl stretch at 750 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 198 (C₉H₉ClO₂⁺) .

Q. Advanced Characterization: How to resolve discrepancies in melting point data across studies?

Advanced Question
Reported melting points (e.g., 85–88°C vs. 90–92°C) may stem from:

  • Purity issues : Recrystallize using hexane/ethyl acetate (3:1) to remove residual acids or isomers .
  • Polymorphism : Perform DSC analysis to identify crystalline forms .
  • Moisture sensitivity : Store samples in desiccators and report humidity conditions .

Q. Basic Applications: What are its roles in medicinal chemistry research?

Basic Question
The compound serves as:

  • A pharmacophore scaffold for anti-inflammatory or antimicrobial agents due to its chloro and methyl substituents.
  • An ester prodrug precursor for controlled release of benzoic acid derivatives .

Q. Advanced Applications: How can it be functionalized for agrochemical studies?

Advanced Question

  • Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids introduces aryl groups at the 3-position for herbicidal activity .
  • Oxidation/Reduction : Convert the ester to a hydroxamic acid (using NH₂OH·HCl) for metal-chelating agrochemicals .

Q. Safety & Handling: What protocols mitigate risks during large-scale synthesis?

Basic Question

  • Engineering controls : Use fume hoods and closed systems to avoid inhalation .
  • Waste management : Neutralize acidic by-products with CaCO₃ before disposal .
  • PPE : Nitrile gloves, goggles, and lab coats are mandatory .

Q. Stability & Storage: How does humidity affect its shelf life?

Advanced Question

  • Hydrolysis risk : The ester hydrolyzes in humid conditions to 3-chloro-4-methylbenzoic acid.
  • Storage : Keep in airtight containers with desiccants (silica gel) at –20°C .
  • Monitoring : Conduct periodic FT-IR to detect hydrolysis (appearance of –OH stretches at 3200 cm⁻¹) .

Q. Data Contradictions: How to address conflicting solubility data in polar solvents?

Advanced Question
Discrepancies in solubility (e.g., DMSO vs. ethanol) may arise from:

  • Impurities : Purify via column chromatography (SiO₂, eluent: CH₂Cl₂/hexane).
  • Temperature dependence : Measure solubility at standardized temps (25°C ± 0.5°C) .

Q. Derivative Synthesis: What methods produce bioactive analogs like 3-chloro-4-methylbenzamide?

Advanced Question

  • Amidation : React with NH₃ in methanol under high pressure (5 atm, 100°C, 24 hrs).
  • Enzymatic routes : Use lipases (e.g., Candida antarctica) for enantioselective amidation .

Properties

IUPAC Name

methyl 3-chloro-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFQDZCNPGFKAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384243
Record name Methyl 3-Chloro-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56525-63-4
Record name Methyl 3-Chloro-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-chloro-4-methylbenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-4-methylbenzoic acid (20 g, 117 mmol) in MeOH (200 mL) was added dropwise thionyl chloride (25.6 mL, 352 mmol) at 0° C. with stirring. The mixture was stirred at room temperature for 5 days. The reaction was concentrated. The residue was dissolved in EA (500 mL), washed with 10% Na2CO3 (250 mL×2), water (250 mL) and brine (250 mL), dried over Na2SO4, filtered and concentrated to afford product as a yellow solid (20.8 g, 96%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25.6 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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